4-(4-Chlorophenyl)-6-(dimethylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
Description
4-(4-Chlorophenyl)-6-(dimethylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is a pyrimidinecarbonitrile derivative with a molecular formula of C₁₉H₁₆ClN₅ and a molecular weight of 335.79 g/mol . Its structure includes a 4-chlorophenyl group at position 4, a dimethylamino group at position 6, and a 3-pyridinyl substituent at position 2 of the pyrimidine ring. Key physicochemical properties include a computed XLogP3 value of 3.3 (indicating moderate lipophilicity) and a topological polar surface area of 65.7 Ų, suggesting moderate solubility in polar solvents .
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(dimethylamino)-2-pyridin-3-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5/c1-24(2)18-15(10-20)16(12-5-7-14(19)8-6-12)22-17(23-18)13-4-3-9-21-11-13/h3-9,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMQMEVVRYQOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Chlorophenyl)-6-(dimethylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile, commonly referred to in the literature as a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the compound's biological activity, including its mechanisms of action, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H15ClN4
- Molecular Weight : 284.76 g/mol
- IUPAC Name : this compound
The compound features a chlorophenyl group and a pyridine moiety, which are significant for its biological interactions.
Research indicates that this compound exhibits diverse biological activities through several mechanisms:
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that it induces apoptosis in tumor cells by activating caspase pathways and inhibiting cell proliferation.
- Antiviral Activity : Preliminary data indicate that it may inhibit viral replication, possibly by interfering with viral enzymes or host cell pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, suggesting a role in treating inflammatory diseases.
Biological Activity Data
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in melanoma cells | |
| Antiviral | Inhibits replication of certain viruses | |
| Anti-inflammatory | Reduces cytokine levels in cell culture models |
Case Study 1: Antitumor Efficacy
In a study published in the International Journal of Biology and Chemistry, the compound was tested against human melanoma cells (VMM917). The results demonstrated a selective cytotoxic effect with a 4.9-fold increase in toxicity compared to normal cells. The compound induced cell cycle arrest at the S phase and decreased melanin production, indicating its potential as a therapeutic agent in melanoma treatment .
Case Study 2: Mechanistic Insights
Another research effort focused on elucidating the molecular mechanisms behind the antitumor effects of this compound. The study highlighted that treatment with the compound led to increased levels of reactive oxygen species (ROS) within cancer cells, contributing to oxidative stress and subsequent apoptosis .
Case Study 3: Anti-inflammatory Potential
A separate investigation assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that treatment significantly lowered levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in managing inflammatory disorders .
Comparison with Similar Compounds
Comparison with Similar Pyrimidinecarbonitrile Derivatives
Structural and Physicochemical Comparisons
The compound is compared to structurally analogous pyrimidinecarbonitriles with variations in substituents, which influence their physicochemical and biological properties.
Key Observations :
Chloro- and bromo-substituted derivatives (e.g., 4h and 4j in ) exhibit higher molecular weights and melting points due to halogen-induced crystallinity.
Positional Isomerism :
- The 3-pyridinyl group in the target compound vs. 2- or 4-pyridinyl substituents in analogs (e.g., ) may alter binding affinity in biological targets due to differences in electronic and steric effects.
Q & A
Basic: What synthetic methodologies are commonly employed for 4-(4-Chlorophenyl)-6-(dimethylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile?
Answer:
The compound is synthesized via multi-component reactions under thermal aqueous conditions. A typical procedure involves:
- Reaction Components: Aromatic aldehydes, malononitrile, and substituted amines.
- Conditions: Heating under reflux (80–100°C) in water or DMSO:water (5:5) solvent systems for 12–24 hours .
- Purification: Acidification with dilute HCl, followed by crystallization from ethanol or DMSO .
- Yield Optimization: Adjusting substituents (e.g., 4-chlorophenyl vs. thienyl) affects yields (70–100%) and melting points (162–240°C) .
Table 1: Substituent Effects on Synthesis
| Substituent | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 222 | 100 | |
| 4-Bromophenyl | 235–238 | 95 | |
| Thienyl | 200 | 90 |
Basic: How is the molecular structure of this compound validated?
Answer:
Structural confirmation involves:
- Spectroscopy:
- X-ray Crystallography: Confirms bond lengths (e.g., C–N: 1.32–1.38 Å) and dihedral angles (e.g., pyridinyl vs. chlorophenyl planes: 15–25°) .
Advanced: How can reaction yields be optimized when introducing electron-withdrawing substituents?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance solubility of electron-deficient intermediates .
- Temperature Control: Prolonged heating (>24 hours) at 100°C improves cyclization for bulky substituents .
- Catalysis: Ammonium acetate (5–10 mol%) accelerates amine coupling, reducing side products .
- Contradiction Note: Electron-withdrawing groups (e.g., Cl) lower yields (85–90%) compared to electron-donating groups (e.g., CH₃: 95%) due to steric hindrance .
Advanced: How to resolve discrepancies in spectral data during characterization?
Answer:
- Cross-Validation: Compare NMR (e.g., δC 116.73 for CN in 4h) with crystallographic data (bond angles: 117–122°) .
- Dynamic NMR: Resolve rotational isomerism in dimethylamino groups by variable-temperature NMR (-20°C to 50°C) .
- High-Resolution MS: Differentiate isotopic patterns (e.g., Cl vs. Br) to confirm molecular formulas .
Advanced: What computational methods predict the compound’s reactivity in biological systems?
Answer:
- DFT Calculations: Analyze frontier orbitals (HOMO-LUMO gap: 4–5 eV) to assess nucleophilic/electrophilic sites .
- Molecular Docking: Simulate binding to targets (e.g., PDE inhibitors) using PyMOL or AutoDock .
- SAR Studies: Correlate substituent effects (e.g., 4-Cl vs. 4-Br) with bioactivity via regression models .
Advanced: How do steric effects influence crystallographic packing?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
